6-Cyanocyclohex-3-ene-1-carboxylic acid
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Overview
Description
6-Cyanocyclohex-3-ene-1-carboxylic acid is an organic compound with the molecular formula C8H9NO2 It features a cyclohexene ring substituted with a cyano group at the 6-position and a carboxylic acid group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyanocyclohex-3-ene-1-carboxylic acid typically involves the following steps:
Cyclohexene Formation: The starting material, cyclohexene, is prepared through the hydrogenation of benzene.
Nitrile Introduction: The cyano group is introduced via a nucleophilic substitution reaction using a suitable nitrile source, such as sodium cyanide, under basic conditions.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Cyanocyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products
Oxidation: Formation of cyclohex-3-ene-1-one or cyclohex-3-ene-1-aldehyde.
Reduction: Formation of 6-aminocyclohex-3-ene-1-carboxylic acid.
Substitution: Formation of various substituted cyclohexene derivatives.
Scientific Research Applications
6-Cyanocyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Cyanocyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various biochemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-ene-1-carboxylic acid: Lacks the cyano group, resulting in different chemical properties and reactivity.
6-Aminocyclohex-3-ene-1-carboxylic acid: Contains an amino group instead of a cyano group, leading to different biological activities.
Cyclohex-3-ene-1-nitrile: Lacks the carboxylic acid group, affecting its solubility and reactivity.
Uniqueness
6-Cyanocyclohex-3-ene-1-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on the cyclohexene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-cyanocyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-2,6-7H,3-4H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLNREJCVIVPFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C#N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10534124 |
Source
|
Record name | 6-Cyanocyclohex-3-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10534124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115747-07-4 |
Source
|
Record name | 6-Cyanocyclohex-3-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10534124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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